

Inhibitory Potency and Selectivity

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Compound of Interest

Compound Name: (R)-BRD3731

CAS No.: 2056262-08-7

Cat. No.: B2727197

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The inhibitory activity of **(R)-BRD3731** and the related compound BRD3731 has been characterized by their IC₅₀ values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. It is important to distinguish between the two compounds, as their reported potencies differ.

(R)-BRD3731 is reported to have IC₅₀ values of 1.05 μM for GSK3β and 6.7 μM for GSK3α.^[1] In contrast, BRD3731, a selective GSK3β inhibitor, demonstrates significantly higher potency with IC₅₀ values of 15 nM for GSK3β and 215 nM for GSK3α, indicating a 14-fold selectivity for GSK3β. Furthermore, BRD3731 was found to have a reduced potency towards the GSK3β (D133E) mutant, with an IC₅₀ of 53 nM. In a cellular context, BRD3731 was shown to inhibit GSK3β with a dissociation constant (K_d) of 3.3 μM.

Compound	Target	IC50	Ki	Notes
(R)-BRD3731	GSK3 β	1.05 μ M	N/A	Extracted from patent US20160375006 A1.
(R)-BRD3731	GSK3 α	6.7 μ M	N/A	Extracted from patent US20160375006 A1.
BRD3731	GSK3 β	15 nM	N/A	14-fold selectivity for GSK3 β .
BRD3731	GSK3 α	215 nM	N/A	
BRD3731	GSK3 β (D133E)	53 nM	N/A	Reduced potency against mutant.
BRD3731	GSK3 β	N/A	3.3 μ M (Kd)	Determined in a cellular context.

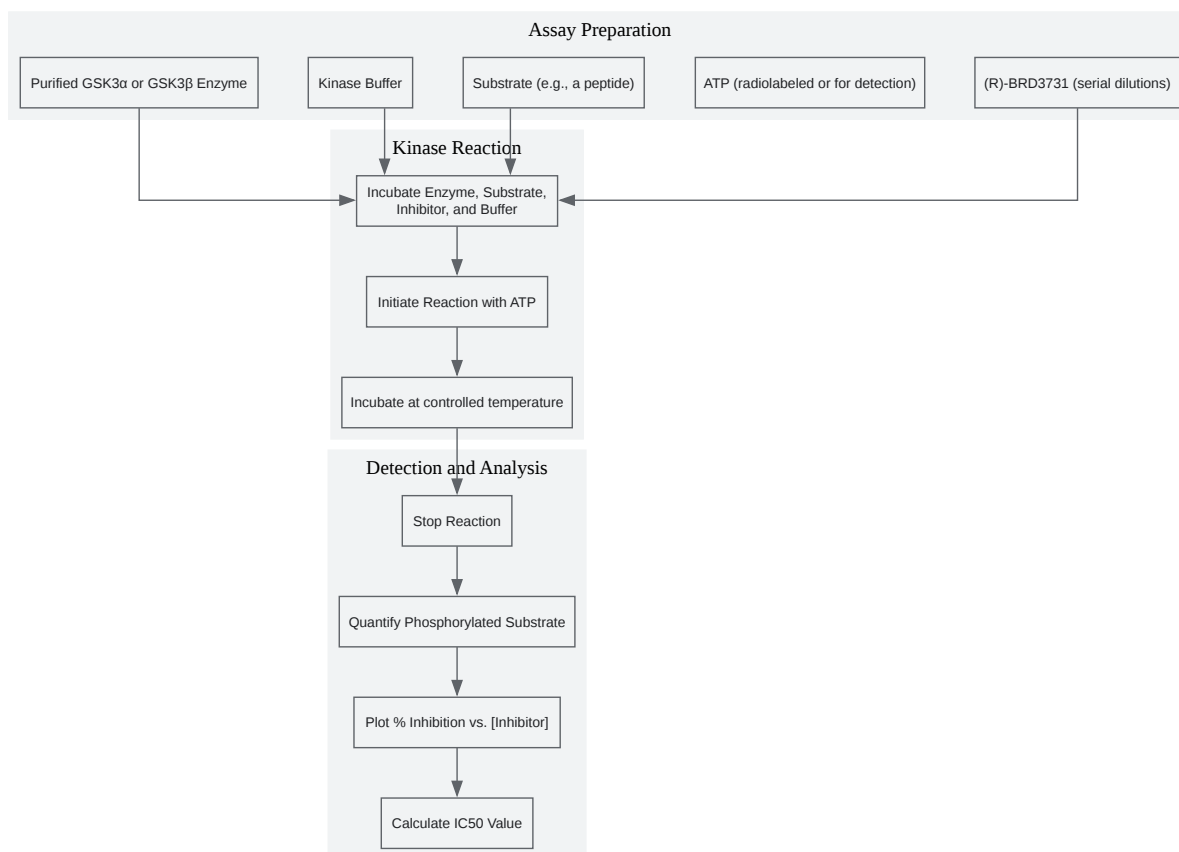
N/A: Data not available from the provided search results.

Experimental Protocols

Detailed experimental protocols for the determination of IC50 and Ki values for **(R)-BRD3731** are not publicly available in full. However, the general methodology for such assays can be described.

In Vitro Kinase Inhibition Assay (for IC50 Determination)

The IC50 values are typically determined using an in vitro kinase assay. This involves incubating the purified GSK3 enzyme with a known substrate and ATP. The inhibitor is added at varying concentrations to measure its effect on the enzyme's activity, which is quantified by the amount of phosphorylated substrate produced.



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Workflow for a typical in vitro kinase inhibition assay.

Cellular Assays

The activity of BRD3731 has also been evaluated in cellular models:

- **Phosphorylation of CRMP2:** In SH-SY5Y cells, BRD3731 at concentrations of 1-10 μM was shown to inhibit the phosphorylation of Collapsin Response Mediator Protein 2 (CRMP2).
- **β -catenin Phosphorylation:** In HL-60 cells, a 20 μM concentration of BRD3731 was observed to decrease the phosphorylation of β -catenin at Ser33/37/Thr41 and induce its phosphorylation at Ser675.
- **Colony Formation Assays:** Over a period of 7-10 days, BRD3731 at 10-20 μM was found to impair colony formation in TF-1 cells while increasing it in the MV4-11 cell line.

In Vivo Studies

In a mouse model of Fragile X syndrome (Fmr1 KO mice), intraperitoneal administration of BRD3731 at a dose of 30 mg/kg was shown to reduce audiogenic seizures.

Signaling Pathways

GSK3 is a crucial kinase involved in multiple signaling pathways, including the Wnt and PI3K/Akt/mTOR pathways.

Wnt/ β -catenin Signaling Pathway

In the absence of a Wnt ligand, GSK3 is active and phosphorylates β -catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. This keeps the levels of cytoplasmic β -catenin low. When a Wnt ligand binds to its receptor, GSK3 is inhibited, leading to the stabilization and accumulation of β -catenin in the cytoplasm. This accumulated β -catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for target genes involved in cell proliferation and differentiation. As a GSK3 inhibitor, **(R)-BRD3731** mimics the effect of Wnt signaling by preventing the phosphorylation and degradation of β -catenin, thereby promoting its accumulation and downstream signaling.

The role of GSK3 and **(R)-BRD3731** in the Wnt/ β -catenin signaling pathway.

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